molecular formula C23H20ClN3O2 B284225 N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide

N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide

Katalognummer B284225
Molekulargewicht: 405.9 g/mol
InChI-Schlüssel: WPEJMKYJWVRFKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide, also known as C-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide involves the inhibition of various enzymes and receptors involved in cellular processes such as cell growth, apoptosis, and inflammation. N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression and cell growth. N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide also inhibits the activity of phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Additionally, N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has been shown to modulate the activity of various ion channels and receptors, such as the GABA-A receptor and the TRPV1 ion channel.
Biochemical and Physiological Effects
N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. In vivo studies have shown that N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide in lab experiments is its relatively simple synthesis method, which allows for easy and cost-effective production of the compound. Additionally, N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents and affect the bioavailability of the compound.

Zukünftige Richtungen

There are several future directions for the study of N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide. One potential direction is the further exploration of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is the investigation of its potential as a therapeutic agent for neurological disorders, particularly in the context of neuroinflammation. Additionally, the development of more water-soluble derivatives of N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide may improve its bioavailability and facilitate its use in various applications.

Synthesemethoden

The synthesis of N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide involves the reaction of 1-(4-chlorobenzyl)-1H-benzimidazole with 2-phenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide.

Wissenschaftliche Forschungsanwendungen

N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has been studied for its potential applications in various fields such as cancer research, infectious diseases, and neurological disorders. In cancer research, N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In infectious diseases, N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has been studied for its potential antiviral and antibacterial properties. In neurological disorders, N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.

Eigenschaften

Molekularformel

C23H20ClN3O2

Molekulargewicht

405.9 g/mol

IUPAC-Name

N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C23H20ClN3O2/c24-18-12-10-17(11-13-18)15-27-21-9-5-4-8-20(21)26-22(27)14-25-23(28)16-29-19-6-2-1-3-7-19/h1-13H,14-16H2,(H,25,28)

InChI-Schlüssel

WPEJMKYJWVRFKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Kanonische SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.